[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Description
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic monoterpene derivative characterized by a 7-oxabicyclo[2.2.1]heptane core with a hydroxymethyl substituent at the 2-position. Its stereochemistry, denoted by the rel (relative) configuration (1R,2R,4S), imparts distinct three-dimensional geometry, influencing its physicochemical and biological properties. The compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a diastereomeric mixture under the CAS registry number 89897-18-7, with applications in organic synthesis, medicinal chemistry, and agrochemical research . The hydroxymethyl group provides a reactive site for derivatization, enabling the development of esters, ethers, or other functionalized analogs .
Properties
IUPAC Name |
[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMKDHFISMVQL-QYNIQEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Functional Group Impact on Bioactivity
- Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group in [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol provides moderate polarity, balancing solubility and membrane permeability.
- Ester Derivatives: (–)-Borneol esters (e.g., 130c and 130d in –2) demonstrate antiproliferative effects against Trypanosoma cruzi with high selectivity for hCES1 (IC₅₀ = 0.098 µM vs. 2.10 µM for hCES2). This highlights the role of ester groups in enhancing bioactivity and target specificity .
- Aza Derivatives : Replacement of the oxygen atom with nitrogen (e.g., 7-azabicyclo analogs in ) introduces basicity, altering interactions with enzymes or receptors. Such modifications are common in drug design to improve metabolic stability .
Stereochemical and Positional Isomerism
- Positional Isomerism: Moving the hydroxymethyl group from position 2 (target compound) to position 1 (7-Oxabicyclo[2.2.1]heptane-1-methanol, CAS 15574-03-5) changes hydrogen-bonding patterns and molecular dipole moments, affecting solubility and crystallinity .
- Stereochemistry : The (1R,2R,4S) configuration in the target compound contrasts with (1R,2S,4S)-rel-2-methyl-7-oxabicyclo[2.2.1]heptane (CAS 16325-23-8), where a methyl group replaces the hydroxymethyl. This substitution reduces hydrogen-bonding capacity, lowering aqueous solubility but increasing volatility .
Biological Activity
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, also known as 7-oxabicyclo[2.2.1]heptan-2-ylmethanol, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
- CAS Number : 1932341-13-3
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
Anticancer Properties
Research indicates that [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. One study demonstrated that the compound activates caspase pathways leading to programmed cell death in melanoma cells (B16F10-Nex2) through mechanisms involving chromatin condensation and nuclear fragmentation .
Antioxidant Effects
The compound has been shown to possess antioxidant properties , effectively reducing reactive oxygen species (ROS) production and modulating enzymatic activities related to oxidative stress. It enhances the activity of superoxide dismutase and catalase while decreasing levels of pro-inflammatory cytokines such as IL-6 .
Anti-inflammatory Activity
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol also demonstrates anti-inflammatory effects by modulating key signaling pathways such as NF-kB and MAPK pathways. It reduces the secretion of inflammatory mediators like IL-1β and COX-2, thereby potentially alleviating chronic inflammatory conditions .
Analgesic Properties
In animal models, this compound has shown analgesic activity , although its effects are considered moderate compared to conventional analgesics. It was effective in reducing pain responses in acetic acid-induced writhing tests in mice .
The mechanisms underlying the biological activities of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Oxidative Stress Modulation : By enhancing antioxidant enzyme activities and reducing ROS levels, the compound protects cells from oxidative damage.
- Inflammatory Pathway Inhibition : It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammation.
Study on Anticancer Efficacy
A recent study focused on the anticancer efficacy of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol against various tumor cell lines demonstrated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at higher concentrations .
Study on Antioxidant Activity
Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing that it effectively scavenged free radicals and reduced lipid peroxidation levels in vitro .
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol be validated during synthesis?
- Methodology : Use NMR spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm the endo/exo configuration and relative stereochemistry. For example, H NMR can distinguish between isomers by comparing chemical shifts of bridgehead protons (e.g., δ 1.5–2.5 ppm for endo vs. exo configurations) .
- Experimental Design : Synthesize derivatives with known stereochemistry as reference standards (e.g., tert-butyl esters or carboxamides) and compare spectral data .
Q. What are the optimal conditions for synthesizing [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol from bicyclic precursors?
- Methodology :
- Oxidation/Reduction : Use NaBH or LiAlH for selective reduction of ketones or aldehydes in the bicyclic system. For oxidation, employ PCC (pyridinium chlorochromate) to avoid over-oxidation .
- Stereocontrol : Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to favor endo selectivity .
- Data Table :
| Precursor | Reagent | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptan-2-one | NaBH/MeOH | 78 | 85:15 |
| 7-Oxabicyclo[2.2.1]hept-5-ene | LiAlH/THF | 62 | 70:30 |
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is hygroscopic; store in airtight containers at 2–8°C under nitrogen to prevent oxidation of the methanol group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity between enantiomers of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol derivatives?
- Methodology :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to isolate (1R,2R,4S) and (1S,2S,4R) enantiomers .
- Biological Assays : Test isolated enantiomers against specific targets (e.g., hCES1 enzymes or Trypanosoma cruzi) to correlate stereochemistry with activity. For example, borneol ester analogs show IC values <1 µM for hCES1 inhibition but weaker activity against hCES2 .
Q. How can computational modeling predict the reactivity of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol in ring-opening reactions?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze strain energy (~25 kcal/mol for the bicyclic core) and predict sites for nucleophilic attack (e.g., C2 or C5 positions) .
- Mechanistic Insights : Simulate acid-catalyzed ring-opening pathways to identify intermediates (e.g., carbocation formation at C2) .
Q. What experimental evidence supports the use of this compound as a chiral building block in asymmetric synthesis?
- Methodology :
- Cross-Coupling Reactions : Demonstrate Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)/SPhos, achieving >90% ee for C2-functionalized derivatives .
- Case Study : Synthesis of fluorinated benzoates (e.g., 4-fluorobenzoate) via visible-light photocatalysis, yielding 52% isolated product with retained stereochemistry .
Methodological Considerations
Q. How to address challenges in characterizing degradation products of [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol?
- Analytical Workflow :
LC-MS/MS : Identify oxidation products (e.g., ketone or carboxylic acid derivatives) using m/z shifts (Δm/z +14 for oxidation of –CHOH to –COOH).
Isotopic Labeling : Use O-labeled HO to track oxygen incorporation during degradation .
Q. What are the limitations of current synthetic routes for scaling up enantiopure [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol?
- Critical Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
